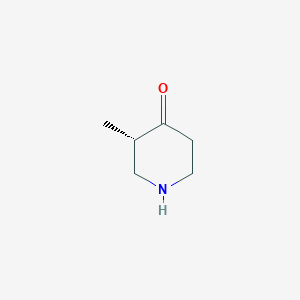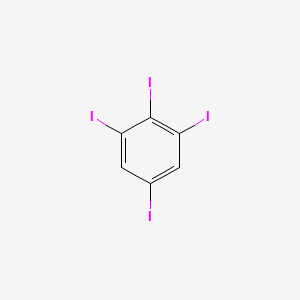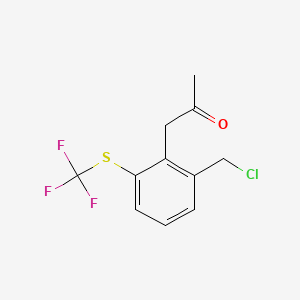
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of a suitable precursor with chloromethyl and trifluoromethylthio reagents under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with target molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethylthio groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Eigenschaften
Molekularformel |
C11H10ClF3OS |
|---|---|
Molekulargewicht |
282.71 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
AZYGREFXRHNYMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



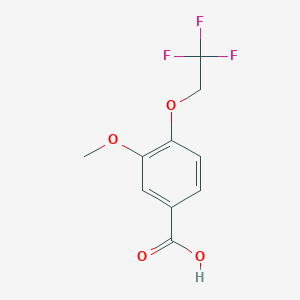
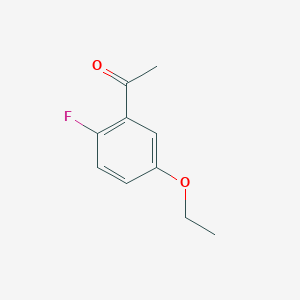

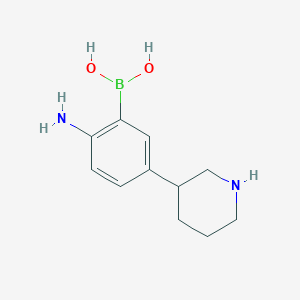
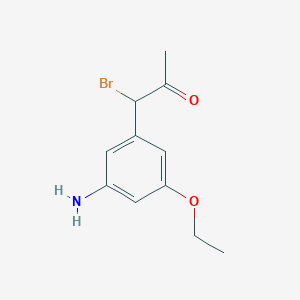

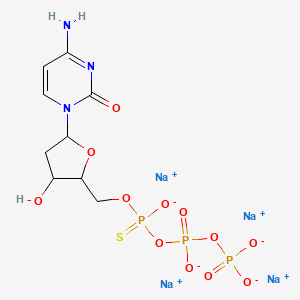
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
